3,5-Diisopropylaniline
CAS No.:
Cat. No.: VC13454690
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N |
|---|---|
| Molecular Weight | 177.29 g/mol |
| IUPAC Name | 3,5-di(propan-2-yl)aniline |
| Standard InChI | InChI=1S/C12H19N/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,13H2,1-4H3 |
| Standard InChI Key | HGOAOVKVNRTSSQ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=CC(=C1)N)C(C)C |
| Canonical SMILES | CC(C)C1=CC(=CC(=C1)N)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physical Properties
3,5-Diisopropylaniline has the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . Its structure (Figure 1) consists of a central aniline group flanked by isopropyl substituents, which impart significant steric hindrance.
Table 1: Physical and Thermodynamic Properties
Spectroscopic Data
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¹H NMR: Peaks for aromatic protons appear at δ 6.5–7.0 ppm, while isopropyl methyl groups resonate at δ 1.2–1.4 ppm .
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IR: N–H stretching at ~3400 cm⁻¹ and aromatic C–C vibrations at 1600–1450 cm⁻¹ .
Synthesis and Industrial Production
Alkylation of Aniline
The most common route involves Friedel-Crafts alkylation of aniline with propylene or isopropyl halides. A patented method for 2,6-diisopropylaniline (CAS 24544-04-5) uses supercritical propylene and homogeneous catalysts to enhance reaction rates and selectivity . While direct synthesis data for the 3,5-isomer is scarce, analogous conditions are inferred:
Reaction Scheme:
Key Parameters:
Challenges in Regioselectivity
Achieving the 3,5-substitution pattern is challenging due to competing para- and ortho-alkylation. Steric directing groups or zeolite catalysts may improve regioselectivity, though specific methodologies remain underdeveloped .
Applications in Research and Industry
Organic Synthesis
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Ligand Design: The bulky isopropyl groups stabilize metal centers in coordination complexes. For example, palladium catalysts derived from 3,5-diisopropylaniline facilitate C–C coupling reactions .
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Pharmaceutical Intermediates: Analogous diisopropylaniline derivatives are precursors to antifungal agents (e.g., 3,5-dinitrobenzoates) .
Material Science
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Polymer Additives: Used to modify thermal stability and mechanical properties of polyurethanes .
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Dye Synthesis: Electron-donating isopropyl groups enhance colorfastness in azo dyes .
| Hazard Category | Classification | Source |
|---|---|---|
| Aquatic Chronic Toxicity | Category 3 (Harmful) | |
| Skin Irritation | Category 2 |
Future Research Directions
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Synthetic Optimization: Develop regioselective catalysts for scalable 3,5-diisopropylaniline production.
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Toxicological Studies: Assess chronic exposure risks and ecotoxicological impacts.
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Advanced Applications: Explore roles in asymmetric catalysis and bioactive molecule design.
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